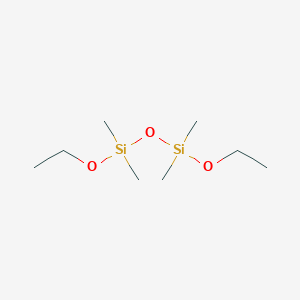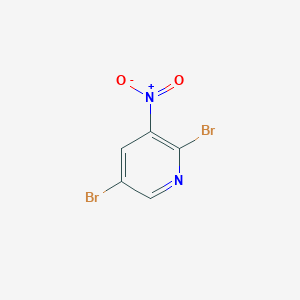![molecular formula C15H19N3O B098609 [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea CAS No. 17026-14-1](/img/structure/B98609.png)
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea is a chemical compound with the molecular formula C15H19N3O. It is a derivative of semicarbazone, formed by the condensation of semicarbazide with 2-benzylidenecycloheptanone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea typically involves the reaction of 2-benzylidenecycloheptanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, where the semicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazones.
Substitution: Various substituted semicarbazones.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and metal complexes.
Biology: It exhibits antimicrobial, antioxidant, and antiproliferative activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for potential anticonvulsant, antiepileptic, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Wirkmechanismus
The mechanism of action of [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Thiosemicarbazones: These compounds have a sulfur atom replacing the oxygen in semicarbazones and exhibit similar but often enhanced biological activities.
Uniqueness: [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to form stable complexes with metals and its diverse range of applications in medicinal chemistry and material science highlight its significance .
Eigenschaften
CAS-Nummer |
17026-14-1 |
|---|---|
Molekularformel |
C15H19N3O |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H3,16,18,19)/b13-11+,17-14- |
InChI-Schlüssel |
ZBPHPSIRNUDFOU-SYXZMITDSA-N |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Isomerische SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(=N\NC(=O)N)/CC1 |
Kanonische SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Synonyme |
2-Benzylidenecycloheptanone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)













